molecular formula C17H19ClN2 B016953 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride CAS No. 19701-64-5

2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride

Cat. No. B016953
CAS RN: 19701-64-5
M. Wt: 286.8 g/mol
InChI Key: FYJGGGYYUZZXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is a chemical compound that is widely used in scientific research. It is a complex organic molecule that has a unique structure and properties.

Scientific Research Applications

2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is used in various scientific research applications. It is primarily used in the study of the central nervous system and its effects on behavior and cognition. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It is also used in the study of drug addiction and withdrawal.

Mechanism Of Action

The mechanism of action of 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is not fully understood. It is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha2-adrenergic receptor.

Biochemical And Physiological Effects

2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride has several biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in certain brain regions. It also increases the release of corticotropin-releasing hormone, which is involved in the stress response. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride in lab experiments include its unique structure and properties, its ability to modulate neurotransmitter systems, and its potential therapeutic effects. The limitations include its complex synthesis method, its limited solubility in water, and its potential toxicity.

Future Directions

There are several future directions for research on 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride. These include further studies on its mechanism of action, its potential therapeutic effects in humans, and its use in the treatment of drug addiction and withdrawal. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of more potent and selective compounds.

Synthesis Methods

The synthesis of 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride involves several steps. The first step is the synthesis of 2,3,4,5-tetrahydro-1H-benzo(b)azepine, which is then converted to 2,3,4,5-tetrahydro-1H-benzo(g)indole. This intermediate compound is then reacted with acetic anhydride and hydrochloric acid to produce 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride.

properties

CAS RN

19701-64-5

Product Name

2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-amine;hydrochloride

InChI

InChI=1S/C17H18N2.ClH/c18-19-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(11-19)17(13)14;/h1-7,16H,8-11,18H2;1H

InChI Key

FYJGGGYYUZZXGO-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl

Canonical SMILES

C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl

synonyms

2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoli ne monohydrochloride

Origin of Product

United States

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